molecular formula C23H21N5O2S B11993064 N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11993064
M. Wt: 431.5 g/mol
InChI Key: VLXKFHLTXNURLL-ZVHZXABRSA-N
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Description

This compound is a triazole-functionalized acetohydrazide derivative characterized by:

  • A 5-methylfuran-2-yl group linked via an E-configured methylidene bridge to the hydrazide nitrogen.
  • A 1,2,4-triazole core substituted with a phenyl group at position 4 and a 4-methylphenyl group at position 3.
  • A sulfanylacetohydrazide bridge connecting the triazole and methylidenefuran moieties.

Properties

Molecular Formula

C23H21N5O2S

Molecular Weight

431.5 g/mol

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H21N5O2S/c1-16-8-11-18(12-9-16)22-26-27-23(28(22)19-6-4-3-5-7-19)31-15-21(29)25-24-14-20-13-10-17(2)30-20/h3-14H,15H2,1-2H3,(H,25,29)/b24-14+

InChI Key

VLXKFHLTXNURLL-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=C(O4)C

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=C(O4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves the condensation of 5-methylfurfural with 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the hydrazide group may produce amines.

Scientific Research Applications

N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties such as antimicrobial, antifungal, or anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-methylfuran-2-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Methylidene Group

Compound Name Methylidene Substituent Key Differences/Implications Reference
Target Compound 5-Methylfuran-2-yl Enhanced electron-donating capacity due to furan oxygen; moderate hydrophobicity.
N′-Benzylidene-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide Phenyl Increased aromaticity and hydrophobicity; may improve membrane permeability.
N′-[(4-Diethylaminophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-triazol-3-yl]sulfanyl}acetohydrazide 4-Diethylaminophenyl Electron-rich substituent enhances solubility in polar solvents; potential for pH-sensitive binding.

Key Insight : The 5-methylfuran group in the target compound offers a balance between hydrophobicity and polarity, distinguishing it from purely aromatic or amine-substituted analogs.

Variations in the Triazole Core Substituents

Compound Name Triazole Substituents (Positions 4/5) Impact on Bioactivity Reference
Target Compound 4-Phenyl, 5-(4-methylphenyl) Steric bulk may limit binding to shallow enzyme pockets but enhance selectivity.
ZE-4b (N-[2-Phenylmethylidene]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide) 4-Ethyl, 5-pyridin-2-yl Pyridine introduces hydrogen-bonding capability; ethyl group reduces steric hindrance.
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(3-methylbenzylidene)acetohydrazide 5-(4-Chlorophenyl) Chlorine substituent increases electrophilicity, potentially enhancing reactivity.

Key Insight : The 4-methylphenyl group at position 5 of the triazole in the target compound provides moderate steric bulk compared to pyridine or chloro-substituted analogs, which may influence binding kinetics .

Comparison of Physicochemical Properties

Property Target Compound Analog (4-Chlorophenyl Triazole Derivative ) Analog (Pyridine-Substituted Triazole )
Molecular Weight ~483 g/mol (estimated) ~504 g/mol ~467 g/mol
LogP (Predicted) ~3.8 ~4.2 (due to Cl) ~2.9 (pyridine polarity)
Spectral Data Not reported EI MS: m/z 306 (M⁺) NMR: δ 6.80 (d, J = 5.4 Hz, furan H)

Biological Activity

N'-[(E)-(5-methylfuran-2-yl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound with potential therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of hydrazides and features a complex structure that includes a furan moiety, a triazole ring, and a sulfanyl group. The molecular formula is C18H20N4OSC_{18}H_{20}N_4OS with a molecular weight of 348.44 g/mol.

Synthesis

The synthesis typically involves the condensation of 5-methylfuran-2-carbaldehyde with appropriate hydrazine derivatives under acidic or basic conditions. This method allows for the introduction of the triazole and sulfanyl groups, which are critical for its biological activity.

Anticancer Properties

Recent studies have demonstrated that compounds similar to N'-[(E)-(5-methylfuran-2-yl)methylidene] exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cervical Cancer : The compound showed an IC50 value in the range of 0.50 to 3.58 μM against HeLa cells.
  • Breast Cancer : MCF-7 and MDA-MB-231 cell lines were also tested, revealing comparable sensitivity.

The structure–activity relationship indicates that modifications on the triazole or furan moieties can enhance cytotoxicity.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. In vitro tests indicated effectiveness against both bacterial and fungal strains. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Candida albicans16 μg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Case Studies

  • Anticancer Evaluation : A study evaluated various derivatives of hydrazides similar to N'-[(E)-(5-methylfuran-2-yl)methylidene] on human cancer cell lines, finding that those with specific substitutions on the triazole ring exhibited superior activity compared to others.
  • Antimicrobial Testing : Another research focused on the antimicrobial effects of related compounds, highlighting that the presence of the sulfanyl group significantly enhances activity against Gram-positive bacteria.

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